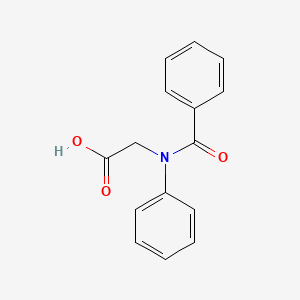
2-(N,1-ジフェニルホルマミド)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N,1-Diphenylformamido)acetic acid, also known as Diphenamid acid, is a fine chemical that is used as a reagent in organic synthesis . It is also a useful intermediate for the production of other compounds and can be used as a building block for more complex molecules .
Molecular Structure Analysis
The molecular formula of 2-(N,1-Diphenylformamido)acetic acid is C15H13NO3 . Its molecular weight is 255.27 g/mol .科学的研究の応用
酢酸菌 (AAB) による酸化発酵
酢酸菌 (AAB) は、花や果物の表面、伝統的な発酵製品に見られるグラム陰性、偏性好気性細菌です。これらの細菌は、様々な炭水化物、アルコール、および関連化合物を選択的に酸化するという驚くべき能力を示します。AAB 酸化発酵 (AOF) として知られるこのプロセスは、酢酸、グルコン酸、ガラクトン酸、ミグリトールなど、いくつかの貴重な製品を生み出します。 AOF は、食品、化粧品、医薬品など、様々な分野で応用されています .
エタノールから酢酸への酸化は、典型的な AOF プロセスであり、2 つのステップで進行します。
医薬品試験
2-(N,1-ジフェニルホルマミド)酢酸 (FD145703) は、医薬品試験の標準物質として役立ちます。 研究者は、医薬品開発および品質管理において正確な結果を得るために、この物質を使用しています .
植物関連細菌と共生体
食品における役割に加えて、AAB は、植物関連細菌 (一部は窒素固定を行います) と昆虫の共生体としても機能します。 AAB の代謝能力は、様々な生態系における生態学的相互作用と栄養素循環に貢献しています .
作用機序
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to participate in nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity . This allows for the nucleophilic attack by other molecules, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role as a reagent in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways, depending on the specific context of its use.
Result of Action
As a reagent in organic synthesis , it likely contributes to the formation of a variety of complex molecules.
生化学分析
Cellular Effects
The cellular effects of 2-(N,1-diphenylformamido)acetic acid are not well-documented. Acetic acid, from which it is derived, can have significant effects on cells. For example, acetic acid can cause stress and cell death in yeast . It is unclear whether 2-(N,1-diphenylformamido)acetic acid has similar effects on cells, or how it might influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acetic acid and its derivatives are known to participate in various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the transfer of a nucleophile to a carbonyl group, resulting in the formation of a new bond. It is possible that 2-(N,1-diphenylformamido)acetic acid could participate in similar reactions, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
Acetic acid solutions can be prepared and stored at room temperature for several months , suggesting that 2-(N,1-diphenylformamido)acetic acid may also be relatively stable under similar conditions.
Metabolic Pathways
Acetic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . It is unclear whether 2-(N,1-diphenylformamido)acetic acid participates in similar pathways, or how it might interact with enzymes or cofactors.
Transport and Distribution
Acetic acid can diffuse across cell membranes and is transported in the body primarily in the form of acetate . It is unclear whether 2-(N,1-diphenylformamido)acetic acid is transported and distributed in a similar manner.
Subcellular Localization
Acetic acid and its derivatives can diffuse across cell membranes and may therefore be found in various subcellular compartments
特性
IUPAC Name |
2-(N-benzoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGJPPIJZCZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)


![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)
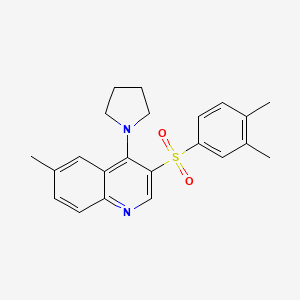
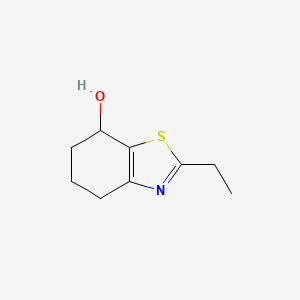
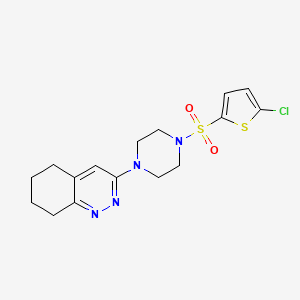
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)
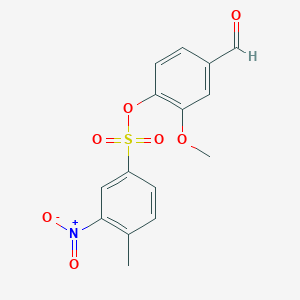
![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)